molecular formula C20H15NO4S B2834869 3-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-2-carboxylic acid CAS No. 2287334-89-6

3-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-2-carboxylic acid

Cat. No.: B2834869
CAS No.: 2287334-89-6
M. Wt: 365.4
InChI Key: YIBUOHPRDKRUMW-UHFFFAOYSA-N
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Description

3-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorenyl group, an amino group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene-2-carboxylic acid core. This core can be synthesized through a series of reactions, including the Friedel-Crafts acylation and subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired stereochemistry and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form thiophene-2-carboxylic acid derivatives.

  • Reduction: Reduction reactions can yield amino derivatives of the thiophene ring.

  • Substitution: Substitution reactions can lead to the formation of various functionalized derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound can be used to study the interactions between thiophene derivatives and biological targets. It may also serve as a probe to investigate cellular processes.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its structural features may contribute to the design of compounds with specific biological activities.

Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers and coatings. Its unique chemical structure can impart desirable characteristics to these materials.

Mechanism of Action

The mechanism by which 3-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-2-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid

  • FMOC-D-Pentafluorophenylalanine

  • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyphenyl)propanoic acid

Uniqueness: 3-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-2-carboxylic acid is unique due to its thiophene ring, which imparts different chemical and physical properties compared to similar compounds. This structural difference can lead to distinct reactivity and biological activity.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4S/c22-19(23)18-17(9-10-26-18)21-20(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-10,16H,11H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBUOHPRDKRUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(SC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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